molecular formula C31H26BF4NO B2441996 1-(2-Hydroxy-2-phenylethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate CAS No. 91226-09-4

1-(2-Hydroxy-2-phenylethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate

Cat. No.: B2441996
CAS No.: 91226-09-4
M. Wt: 515.36
InChI Key: HBPBSWFYCKRBTO-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-phenylethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate is a complex organic compound with a unique structure that includes a pyridinium core substituted with phenyl groups and a hydroxy-phenylethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-phenylethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate typically involves the reaction of 2,4,6-triphenylpyridine with 2-hydroxy-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with tetrafluoroboric acid to form the tetrafluoroborate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-phenylethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The pyridinium core can be reduced to a pyridine derivative.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 1-(2-oxo-2-phenylethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate.

    Reduction: Formation of 1-(2-hydroxy-2-phenylethyl)-2,4,6-triphenylpyridine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Hydroxy-2-phenylethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-phenylethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate involves its interaction with specific molecular targets. The hydroxy-phenylethyl side chain can form hydrogen bonds with biological molecules, while the pyridinium core can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxy-2-phenylethyl)cytisine: A compound with a similar hydroxy-phenylethyl side chain but a different core structure.

    Beta-hydroxyfentanyl: An opioid analgesic with a hydroxy-phenylethyl side chain and a different pharmacological profile.

Uniqueness

1-(2-Hydroxy-2-phenylethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate is unique due to its combination of a pyridinium core with multiple phenyl substitutions and a hydroxy-phenylethyl side chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-phenyl-2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethanol;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26NO.BF4/c33-31(27-19-11-4-12-20-27)23-32-29(25-15-7-2-8-16-25)21-28(24-13-5-1-6-14-24)22-30(32)26-17-9-3-10-18-26;2-1(3,4)5/h1-22,31,33H,23H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPBSWFYCKRBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CC(C4=CC=CC=C4)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26BF4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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